

In Silico Modeling of 3-Chloro-1-cyclohexylindazole Interactions

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Compound of Interest

Compound Name: 3-Chloro-1-cyclohexylindazole

CAS No.: 2193829-38-6

Cat. No.: B2451381

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Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Scaffold & The Strategy

3-Chloro-1-cyclohexylindazole (CAS: 2193829-38-6) represents a "privileged structure" in medicinal chemistry. It combines a rigid indazole core (bioisostere of indole), a lipophilic N1-cyclohexyl tail, and an electron-withdrawing C3-chlorine substituent.

This molecule is structurally homologous to the "Core-Linker-Tail" motif found in synthetic cannabinoids (e.g., AB-CHMINACA analogs) and specific kinase inhibitors. The presence of the C3-chlorine atom is critical; it modulates the pKa of the indazole nitrogen and offers potential for halogen bonding (X-bond) interactions with backbone carbonyls in target proteins—a feature often overlooked in standard force fields.

This guide provides a validated workflow for modeling this molecule's binding thermodynamics and kinetics, using the Cannabinoid Receptor 1 (CB1) as the primary case study for hydrophobic pocket fitting, while acknowledging its potential in kinase domains.

Molecular Preparation & Quantum Mechanical (QM) Analysis

Standard force fields (GAFF2/OPLS) often fail to accurately capture the anisotropic charge distribution (sigma-hole) of the C3-chlorine. To ensure scientific integrity, a QM-based ligand preparation is mandatory.

Geometry Optimization & ESP Calculation

Objective: Derive accurate partial charges and validate the cyclohexyl ring conformation (chair vs. boat).

Protocol:

- Conformational Search: Generate conformers using a low-level method (e.g., OPLS4) to identify the global minimum of the cyclohexyl ring relative to the indazole plane.
- DFT Optimization:
 - Software: Gaussian 16 or ORCA.
 - Functional/Basis Set: B3LYP/6-311++G(d,p) or wB97X-D (for dispersion corrections).
 - Solvation: IEFPCM (Water) to simulate physiological environment.
- Charge Derivation: Calculate Electrostatic Potential (ESP) charges and fit them to atomic centers using the RESP (Restrained Electrostatic Potential) method. This is crucial for the N1 and N2 nitrogens and the C3-chlorine.

Halogen Bond Assessment

The C3-chlorine atom may exhibit a positive electrostatic potential cap (sigma-hole) along the C-Cl bond axis.

- Validation: Visualize the ESP surface. If a positive region ($> +10$ kcal/mol) exists at the Cl tip, standard point-charge models are insufficient.

- Correction: Introduce an off-center positive point charge (virtual site) on the Cl atom (Extra-Point model) in the subsequent MD topology to represent the sigma-hole.

Target Identification & Homology Modeling

Given the N1-cyclohexyl-indazole structure, the CB1 Receptor is the highest-probability target for lipophilic interaction modeling.

Template Selection

- Primary Target: Human CB1 Receptor (hCB1).
- PDB Templates:
 - Active State: 5XRA (AM841 bound) or 6N4B (FUB-PB-22 bound). The 6N4B structure is preferred as it accommodates indazole-based ligands.
 - Inactive State: 5TGZ (Taranabant bound).
- Loop Refinement: The N-terminal loop and ECL2 are highly flexible. Use Prime (Schrödinger) or Modeller to reconstruct missing residues, ensuring the "Toggle Switch" (Trp356/6.48) is in the correct orientation for the desired agonist/antagonist state.

Molecular Docking Workflow

Objective: Predict the binding mode and key residue interactions.

Grid Generation

Define the binding pocket using the centroid of the co-crystallized ligand in PDB:6N4B.

- Box Dimensions: 20 Å x 20 Å x 20 Å.
- Constraints: Set a Hydrogen Bond constraint on Ser383 (critical for indazole binding) or Phe200 (pi-stacking).

Docking Protocol (Induced Fit)

Rigid receptor docking often fails with bulky cyclohexyl groups. Use Induced Fit Docking (IFD).

- Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to allow initial placement.
- Prime Refinement: Refine residues within 5 Å of the ligand pose.
- Re-Docking: Perform extra-precision (XP) docking into the refined pocket.

Critical Interaction Checkpoints (Self-Validation)

A valid pose must exhibit:

- Hydrophobic Enclosure: The cyclohexyl group must reside in the lipophilic pocket formed by Phe200, Phe268, and Trp356.
- Pi-Stacking: The indazole core should stack with Phe200 or Phe268.
- Halogen/H-Bond: The N2 nitrogen or C3-Cl should interact with Ser383 or water-mediated networks.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD assesses stability and thermodynamics.

System Setup

- Membrane Embedding: Insert the receptor-ligand complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.
- Solvation: TIP3P or OPC water model; 0.15 M NaCl + neutralizing ions.
- Force Field:
 - Protein: CHARMM36m or Amber ff14SB.
 - Ligand: GAFF2 (with RESP charges) or CGenFF.
 - Lipids: Lipid17 or CHARMM36.

Simulation Protocol

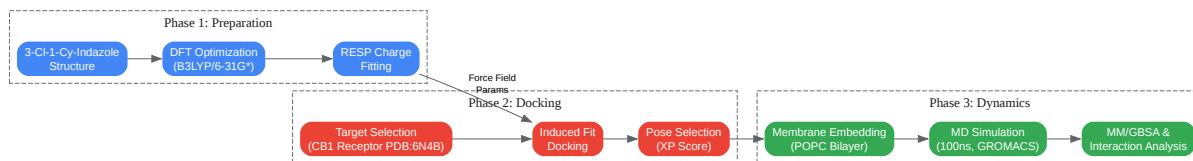
- Minimization: 5000 steps steepest descent to remove steric clashes.
- Equilibration (NVT/NPT):
 - Restrain protein/ligand heavy atoms (1000 kJ/mol/nm²).
 - Heat to 310 K (Berendsen/V-rescale thermostat).
 - Pressurize to 1 bar (Parrinello-Rahman barostat).
 - Gradually release restraints over 5 ns.
- Production Run: 100–500 ns, 2 fs time step.

Analysis Metrics

- RMSD: Ligand RMSD < 2.5 Å indicates a stable binding mode.
- Interaction Fingerprints: Monitor the persistence of the Phe200/Trp356 interaction (occupancy %).
- MM/GBSA Free Energy: Calculate
 - using snapshots from the last 50 ns.
 - Target Threshold: A potent binder typically shows
kcal/mol (depending on the method).

Visualization & Logic Mapping Experimental Workflow Diagram

The following diagram illustrates the integrated workflow from QM preparation to MD analysis.

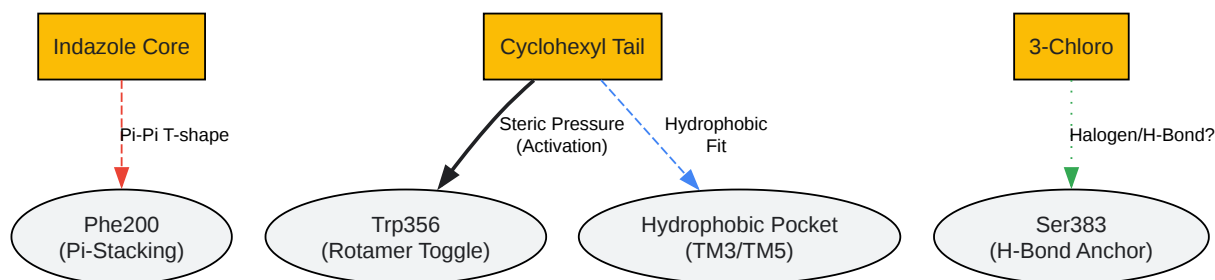


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Caption: Integrated In Silico Workflow for **3-Chloro-1-cyclohexylindazole** Modeling.

Interaction Logic: The "Toggle Switch"

This diagram visualizes the critical binding pocket interactions within the CB1 receptor.



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Caption: Schematic of Ligand-Receptor Interactions at the CB1 Orthosteric Site.

Data Presentation & ADMET Profiling

For a comprehensive whitepaper, predicted physicochemical properties must be tabulated.

Predicted Physicochemical Properties (QikProp/SwissADME)

Property	Value (Est.)	Interpretation
Molecular Weight	~234.72 Da	Fragment-like; high ligand efficiency potential.
LogP (o/w)	4.2 – 4.8	Highly lipophilic; likely BBB permeable (CNS active).
TPSA	~17 Å ²	Excellent membrane permeability.
H-Bond Donors	0	Increases lipophilicity.
H-Bond Acceptors	2	N1/N2 of indazole.
BBB Permeability	High	Risk of CNS side effects if peripheral target intended.

Toxicity Alerts

- Indazole Ring: generally safe, but metabolic activation can occur.
- 3-Chloro: Metabolic stability is generally higher than 3-H, but potential for oxidative dehalogenation exists (though slow).

References

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